molecular formula C12H15ClO2 B12076604 [3-Chloro-2-(cyclopentyloxy)phenyl]methanol

[3-Chloro-2-(cyclopentyloxy)phenyl]methanol

Cat. No.: B12076604
M. Wt: 226.70 g/mol
InChI Key: XUOMHNDAAFPMQN-UHFFFAOYSA-N
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Description

[3-Chloro-2-(cyclopentyloxy)phenyl]methanol is a substituted benzyl alcohol derivative featuring a chlorine atom at the 3-position, a cyclopentyl ether group at the 2-position, and a hydroxymethyl (-CH₂OH) group attached to the benzene ring (Figure 1). Its molecular formula is C₁₂H₁₅ClO₂, with a molecular weight of 226.70 g/mol. The compound’s structure combines aromatic, ether, and alcohol functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

(3-chloro-2-cyclopentyloxyphenyl)methanol

InChI

InChI=1S/C12H15ClO2/c13-11-7-3-4-9(8-14)12(11)15-10-5-1-2-6-10/h3-4,7,10,14H,1-2,5-6,8H2

InChI Key

XUOMHNDAAFPMQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=C2Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-2-(cyclopentyloxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: The major products include 3-chloro-2-(cyclopentyloxy)benzaldehyde or 3-chloro-2-(cyclopentyloxy)acetophenone.

    Reduction: The major products include 3-chloro-2-(cyclopentyloxy)phenylethanol or 3-chloro-2-(cyclopentyloxy)cyclohexane.

    Substitution: The major products depend on the substituent introduced, such as 3-amino-2-(cyclopentyloxy)phenylmethanol or 3-thio-2-(cyclopentyloxy)phenylmethanol.

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-2-(cyclopentyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation studies.

Medicine

In medicine, [3-Chloro-2-(cyclopentyloxy)phenyl]methanol has potential applications as a lead compound for the development of new pharmaceuticals. Its structural features may allow for the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Key Observations:

  • Cyclopentyl vs.
  • Chlorine Position : The 3-chloro substitution is conserved across analogues, enhancing electrophilic reactivity for further functionalization (e.g., cross-coupling reactions).
  • Hydroxymethyl vs. Carboxylic Acid : The -CH₂OH group in the target compound enables oxidation to aldehydes or esters, while acetic acid derivatives (e.g., [2-(cyclopentyloxy)phenyl]acetic acid) are suited for amide or salt formation .

Physical and Chemical Properties

Limited experimental data exist for the target compound, but trends can be inferred from analogues:

  • Melting Points: Pyridine derivatives with -CF₃ groups (e.g., 7e in ) exhibit higher melting points (122–125°C) due to strong dipole interactions, whereas alkyl-substituted benzyl alcohols (e.g., [3-chloro-2-(isopentyloxy)phenyl]methanol) are likely liquids or low-melting solids .
  • Solubility : The cyclopentyl ether group in the target compound may reduce water solubility compared to smaller ethers (e.g., methoxy) but enhance solubility in organic solvents like DCM or THF.

Biological Activity

[3-Chloro-2-(cyclopentyloxy)phenyl]methanol is an organic compound with the molecular formula C₁₂H₁₅ClO₂. It is recognized for its unique structural properties, which include a chlorinated phenyl ring and a cyclopentyloxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development targeting various diseases.

Chemical Structure and Properties

The compound features:

  • A chlorine atom at the 3-position of the phenyl ring.
  • A cyclopentyloxy group at the 2-position.
  • A hydroxymethyl group (-CH₂OH) that enhances its reactivity and potential for biological interactions.

These characteristics contribute to its utility in synthetic organic chemistry and its potential therapeutic applications.

Biological Activity Overview

Research indicates that [3-Chloro-2-(cyclopentyloxy)phenyl]methanol may exhibit several biological activities, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism is crucial for exploring its therapeutic effects against various targets.
  • Anticancer Properties: Preliminary studies suggest that derivatives of similar structures can exhibit anticancer activity, potentially positioning [3-Chloro-2-(cyclopentyloxy)phenyl]methanol as a candidate for further investigation in cancer therapeutics .
  • Anti-inflammatory Effects: The compound's ability to modulate biochemical pathways suggests it may have anti-inflammatory properties, which are valuable in treating chronic inflammatory diseases.

Enzyme Interaction Studies

Studies have focused on the interactions between [3-Chloro-2-(cyclopentyloxy)phenyl]methanol and various enzymes. These interactions are critical for understanding its mechanism of action. For instance, it has been noted to potentially inhibit enzymes involved in inflammatory pathways, thus contributing to its anti-inflammatory profile .

Case Studies and Experimental Data

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines. Compounds with similar functionalities demonstrated IC50 values ranging from 0.69 mM to 22 mM against different cancer types, indicating significant bioactivity that warrants further exploration for [3-Chloro-2-(cyclopentyloxy)phenyl]methanol .
  • Antiviral Activity:
    • Research on related compounds showed promising antiviral activity against viruses such as H5N1. The inhibition percentages were notably high, suggesting that modifications in the phenolic structure could enhance antiviral properties .

Comparative Analysis with Similar Compounds

The following table summarizes key features of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
[3-Chloro-2-(cyclopentyloxy)phenyl]methanolC₁₂H₁₅ClO₂Chlorinated structure; cyclopentyloxy group
4-Chloro-2-(cyclohexoxy)phenyl]methanolC₁₂H₁₅ClO₂Similar chlorinated structure; cyclohexoxy group
5-Bromo-2-(cyclopentyloxy)phenyl]methanolC₁₂H₁₅BrO₂Bromine substitution affects reactivity
3-Fluoro-2-(cyclopentyloxy)phenyl]methanolC₁₂H₁₅FO₂Fluorine substitution alters pharmacological properties

Q & A

Q. What are the common synthetic routes for [3-Chloro-2-(cyclopentyloxy)phenyl]methanol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or alcohol coupling reactions. For example:

  • Cyclopentyloxy introduction : Reacting 3-chloro-2-hydroxybenzaldehyde with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) forms the cyclopentyl ether intermediate. Subsequent reduction of the aldehyde group to a primary alcohol using NaBH₄ or LiAlH₄ yields the final product .
  • Optimization : Reaction temperature (80–100°C) and solvent polarity (DMF vs. THF) significantly affect substitution efficiency. Higher temperatures accelerate ether formation but may increase side products like dehalogenated derivatives .

Q. Which analytical techniques are critical for characterizing [3-Chloro-2-(cyclopentyloxy)phenyl]methanol?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the cyclopentyloxy group (δ 1.5–2.0 ppm for cyclopentyl protons) and the methanol group (δ 4.5–5.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 242.1) and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) ensures >95% purity for biological testing .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 150°C, forming chlorinated byproducts (e.g., 3-chloro-2-hydroxybenzaldehyde) .
  • Light sensitivity : UV exposure (λ < 400 nm) accelerates degradation; amber glassware or inert atmospheres (N₂) are recommended for long-term storage .
  • Solution stability : Aqueous solutions (pH 7.4) show <5% degradation over 72 hours at 4°C, but acidic/basic conditions (pH <3 or >10) induce rapid hydrolysis .

Advanced Questions

Q. What reaction mechanisms govern the compound’s participation in cross-coupling or functionalization reactions?

The chloro and hydroxyl groups enable diverse reactivity:

  • Suzuki coupling : The chloro substituent undergoes Pd-catalyzed cross-coupling with aryl boronic acids, forming biaryl derivatives. Steric hindrance from the cyclopentyl group reduces reaction rates compared to non-bulky analogs .
  • Oxidation : MnO₂ selectively oxidizes the benzylic alcohol to a ketone, retaining the cyclopentyl ether moiety. Over-oxidation to carboxylic acids is negligible under controlled conditions .
  • Mechanistic studies : Kinetic isotope effect (KIE) experiments and DFT calculations reveal that electron-withdrawing chloro groups stabilize transition states in SNAr reactions .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in antimicrobial or enzyme inhibition studies may arise from:

  • Assay variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or enzyme isoforms (e.g., COX-1 vs. COX-2) affect IC₅₀ values. Standardized protocols (CLSI guidelines) and positive controls (e.g., ciprofloxacin) are essential .
  • Solubility limitations : Poor aqueous solubility (>10 µg/mL in PBS) may lead to false negatives. Use of co-solvents (DMSO ≤1%) or nanoformulations improves bioavailability .
  • Statistical analysis : Multivariate regression models can isolate structure-activity relationships (SAR) from confounding variables like purity or storage time .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). The cyclopentyl group’s hydrophobicity enhances binding to hydrophobic pockets .
  • MD simulations : GROMACS trajectories (100 ns) assess stability in lipid bilayers, relevant for membrane permeability studies .
  • QSAR models : Electron-withdrawing substituents (Cl, cyclopentyloxy) correlate with increased antibacterial potency in training sets (R² >0.85) .

Q. How can solubility and bioavailability be optimized for in vivo studies?

  • Salt formation : Hydrochloride salts improve water solubility (up to 50 mg/mL) without altering bioactivity .
  • Liposomal encapsulation : Encapsulation efficiency >80% (via thin-film hydration) enhances plasma half-life in rodent models .
  • Prodrug design : Acetylation of the hydroxyl group increases intestinal absorption, with enzymatic hydrolysis restoring the active form .

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